1-(3-Formylphenyl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Formylphenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a formyl group and a carboxylic acid group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Formylphenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-Formylphenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to an alcohol
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring
Scientific Research Applications
1-(3-Formylphenyl)piperidine-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Formylphenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The piperidine ring may also contribute to the compound’s overall conformation and ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Formylphenyl)piperidine-3-carboxylic acid
- 1-(4-Formylphenyl)piperidine-3-carboxylic acid
- 1-(3-Formylphenyl)piperidine-4-carboxylic acid
Comparison
1-(3-Formylphenyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, the 3-formyl derivative may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(3-formylphenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-9-10-3-1-5-12(7-10)14-6-2-4-11(8-14)13(16)17/h1,3,5,7,9,11H,2,4,6,8H2,(H,16,17) |
InChI Key |
WWUSNZBKKKTMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=C2)C=O)C(=O)O |
Origin of Product |
United States |
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